molecular formula C11H15NO4 B3337418 Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate CAS No. 63547-63-7

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate

Cat. No.: B3337418
CAS No.: 63547-63-7
M. Wt: 225.24 g/mol
InChI Key: JGFYRXWIVOGTAW-UHFFFAOYSA-N
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Description

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is a chemical compound with the molecular formula C11H15NO4 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate typically involves the condensation of pyrrole with dimethyl malonate under acidic or basic conditions. One common method is the Paal–Knorr synthesis, where pyrrole is reacted with a diketone, such as 2,5-hexanedione, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological processes involving pyrrole derivatives.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1h-pyrrol-1-yl)butanedioate
  • Dimethyl 2-(1h-pyrrol-1-yl)propanedioate
  • Dimethyl 2-(1h-pyrrol-1-yl)hexanedioate

Uniqueness

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is unique due to its specific structure, which includes a pyrrole ring and a pentanedioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

dimethyl 3-pyrrol-1-ylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10(13)7-9(8-11(14)16-2)12-5-3-4-6-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYRXWIVOGTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298096
Record name dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-63-7
Record name MLS002707024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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